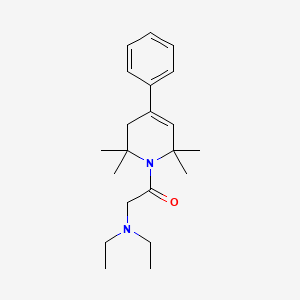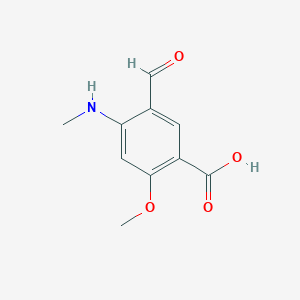
5-Formyl-2-methoxy-4-(methylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-methoxy-4-(methylamino)benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a methoxy group, and a methylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-4-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formylation: Introduction of the formyl group into the benzene ring.
Methoxylation: Introduction of the methoxy group.
Methylamination: Introduction of the methylamino group.
These reactions often require specific catalysts, solvents, and controlled reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2-methoxy-4-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the methoxy or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-carboxy-2-methoxy-4-(methylamino)benzoic acid, while reduction may produce 5-hydroxymethyl-2-methoxy-4-(methylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-methoxy-4-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Formyl-2-methoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the methoxy and methylamino groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure with an amino group instead of a formyl group.
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
5-Formyl-2-methoxy-4-(methylamino)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
5-formyl-2-methoxy-4-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11-8-4-9(15-2)7(10(13)14)3-6(8)5-12/h3-5,11H,1-2H3,(H,13,14) |
InChI-Schlüssel |
BXXZULASIQVPIW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1C=O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


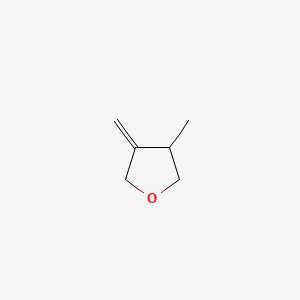
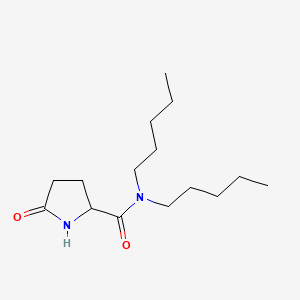
![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)
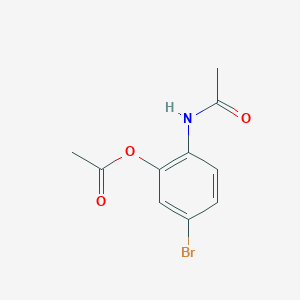




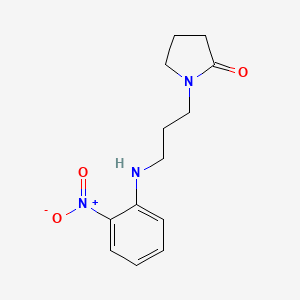
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
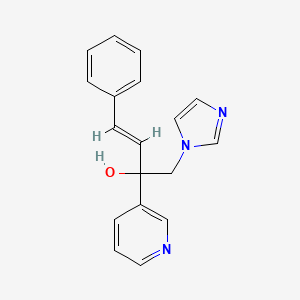

![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)
